molecular formula C12H9Br2NO3 B13140794 Ethyl 6,8-dibromo-1,4-dihydro-4-oxoquinoline-3-carboxylate

Ethyl 6,8-dibromo-1,4-dihydro-4-oxoquinoline-3-carboxylate

Cat. No.: B13140794
M. Wt: 375.01 g/mol
InChI Key: XXJMFKZAGNTDSJ-UHFFFAOYSA-N
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Description

Ethyl 6,8-dibromo-1,4-dihydro-4-oxoquinoline-3-carboxylate is a quinoline derivative with significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine atoms at positions 6 and 8 on the quinoline ring, which can influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,8-dibromo-1,4-dihydro-4-oxoquinoline-3-carboxylate typically involves the bromination of a quinoline precursor. One common method is the Friedländer synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dibromo-1,4-dihydro-4-oxoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The carboxylate group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the quinoline ring.

Scientific Research Applications

Ethyl 6,8-dibromo-1,4-dihydro-4-oxoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6,8-dibromo-1,4-dihydro-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the quinoline ring can interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6,8-dibromo-1,4-dihydro-4-oxoquinoline-3-carboxylate is unique due to the presence of bromine atoms, which can significantly alter its chemical and biological properties compared to other quinoline derivatives. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C12H9Br2NO3

Molecular Weight

375.01 g/mol

IUPAC Name

ethyl 6,8-dibromo-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9Br2NO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16)

InChI Key

XXJMFKZAGNTDSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)Br

Origin of Product

United States

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